molecular formula C10H20N2O2 B14958937 N-(3-methylbutyl)morpholine-4-carboxamide

N-(3-methylbutyl)morpholine-4-carboxamide

Cat. No.: B14958937
M. Wt: 200.28 g/mol
InChI Key: YUMDGDNRHATYRS-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)morpholine-4-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a carboxamide group attached to a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)morpholine-4-carboxamide typically involves the reaction of morpholine with a suitable carboxylic acid derivative. One common method is the amidation of morpholine with 3-methylbutyl carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(3-methylbutyl)morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbutyl)morpholine-4-carboxamide is unique due to its specific combination of a morpholine ring and a 3-methylbutyl chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-(3-methylbutyl)morpholine-4-carboxamide

InChI

InChI=1S/C10H20N2O2/c1-9(2)3-4-11-10(13)12-5-7-14-8-6-12/h9H,3-8H2,1-2H3,(H,11,13)

InChI Key

YUMDGDNRHATYRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)N1CCOCC1

Origin of Product

United States

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